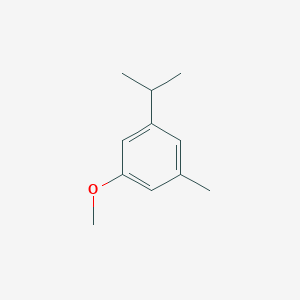

1-Methoxy-3-methyl-5-(propan-2-yl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ANISOLE, 3-ISOPROPYL-5-METHYL-: is an organic compound with the molecular formula C11H16O . It is a derivative of anisole, characterized by the presence of an isopropyl group and a methyl group attached to the aromatic ring. This compound is part of the larger family of methoxybenzenes, which are known for their aromatic properties and various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ANISOLE, 3-ISOPROPYL-5-METHYL- typically involves the alkylation of anisole. One common method is the Friedel-Crafts alkylation, where anisole reacts with isopropyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-alkylation .

Industrial Production Methods: In industrial settings, the production of ANISOLE, 3-ISOPROPYL-5-METHYL- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of zeolite catalysts has also been explored to enhance the efficiency of the alkylation process .

Chemical Reactions Analysis

Types of Reactions: ANISOLE, 3-ISOPROPYL-5-METHYL- undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The methoxy group activates the aromatic ring towards electrophilic substitution, making it more reactive than benzene.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the aromatic ring to a cyclohexane derivative under specific conditions.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.

Halogenation: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.

Major Products:

Nitration: Produces nitroanisole derivatives.

Halogenation: Produces halogenated anisole derivatives.

Oxidation: Produces quinones or other oxidized products.

Scientific Research Applications

Chemistry: ANISOLE, 3-ISOPROPYL-5-METHYL- is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various aromatic compounds and is utilized in the development of new materials and catalysts .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its antimicrobial and anticancer activities, making it a valuable compound in drug discovery and development .

Industry: The compound finds applications in the fragrance industry due to its pleasant aromatic properties. It is also used in the production of dyes, insecticides, and other industrial chemicals .

Mechanism of Action

The mechanism of action of ANISOLE, 3-ISOPROPYL-5-METHYL- involves its interaction with specific molecular targets. The methoxy group enhances the electron density on the aromatic ring, making it more reactive towards electrophilic attack. This property is exploited in various chemical reactions to synthesize derivatives with desired properties .

Comparison with Similar Compounds

Anisole (Methoxybenzene): The parent compound with a single methoxy group attached to the benzene ring.

2-Isopropyl-5-Methylanisole: A structural isomer with different positions of the isopropyl and methyl groups.

Uniqueness: ANISOLE, 3-ISOPROPYL-5-METHYL- is unique due to the specific positioning of the isopropyl and methyl groups, which influence its reactivity and applications. The presence of these groups can significantly alter the compound’s physical and chemical properties compared to its isomers and other methoxybenzene derivatives .

Biological Activity

1-Methoxy-3-methyl-5-(propan-2-yl)benzene, also known as p-cymene , is a naturally occurring aromatic compound found in various essential oils. Its biological activities have garnered attention in recent years, particularly for its potential therapeutic properties. This article summarizes the current understanding of the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.

Synthesis of this compound

The synthesis of p-cymene typically involves the alkylation of toluene or the methylation of isopropylbenzene. Various methods have been explored to enhance yield and purity, including catalytic processes that utilize acids or bases to facilitate the reaction. Recent advancements in synthetic strategies have focused on optimizing conditions to produce high-quality p-cymene suitable for biological evaluations .

Antioxidant Properties

Numerous studies have evaluated the antioxidant activity of p-cymene. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. For instance, a study reported that p-cymene exhibited a significant reduction in DPPH radical levels, indicating strong antioxidant capabilities .

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 29.78 |

| Ascorbic Acid | 20.00 |

The above table illustrates the comparative antioxidant potency of p-cymene against ascorbic acid, a well-known antioxidant.

Anti-inflammatory Effects

P-cymene has demonstrated anti-inflammatory properties in various in vitro and in vivo studies. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. A notable study indicated that treatment with p-cymene resulted in a significant decrease in paw edema in animal models, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial efficacy of p-cymene has also been extensively studied. It has shown activity against a range of bacteria and fungi, making it a candidate for natural preservative applications. A recent evaluation found that p-cymene effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL .

Case Studies and Research Findings

- Case Study on Antioxidant Activity : In a randomized controlled trial involving patients with oxidative stress-related conditions, supplementation with p-cymene led to marked improvements in biomarkers associated with oxidative damage, such as malondialdehyde (MDA) levels .

- Case Study on Anti-inflammatory Mechanisms : A study investigated the molecular mechanisms underlying the anti-inflammatory effects of p-cymene. Results indicated that it downregulated NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

- Case Study on Antimicrobial Efficacy : In a clinical setting, p-cymene was tested for its effectiveness against antibiotic-resistant strains of bacteria. The findings revealed that it not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapies .

Properties

CAS No. |

91967-53-2 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

1-methoxy-3-methyl-5-propan-2-ylbenzene |

InChI |

InChI=1S/C11H16O/c1-8(2)10-5-9(3)6-11(7-10)12-4/h5-8H,1-4H3 |

InChI Key |

SNBUMPJLHQPLII-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.